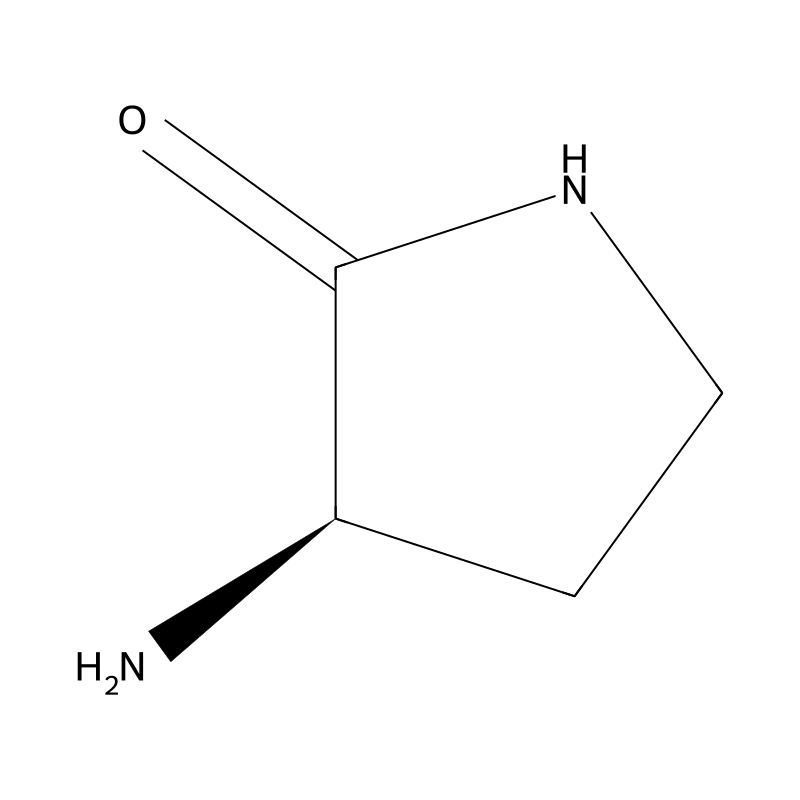

(R)-3-aminopyrrolidin-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry

- Drug Discovery: (R)-3-aminopyrrolidin-2-one serves as a valuable building block for synthesizing various heterocyclic compounds, which are essential scaffolds for drug discovery. Studies have explored its potential for developing drugs targeting different diseases, including:

- Neurodegenerative diseases: Research suggests that (R)-3-aminopyrrolidin-2-one derivatives could have neuroprotective properties and might be beneficial in treating conditions like Alzheimer's disease and Parkinson's disease [].

- Cancer: Some studies have investigated the anti-cancer properties of (R)-3-aminopyrrolidin-2-one derivatives, showing potential for inhibiting cancer cell proliferation []. However, further research is needed to determine their efficacy and safety.

Organic Chemistry

- Asymmetric Synthesis: (R)-3-aminopyrrolidin-2-one can be used as a chiral pool starting material for the synthesis of other chiral molecules with high enantioselectivity. This is crucial in various fields, including drug discovery and material science [].

Materials Science

- Functional Materials: Research suggests that (R)-3-aminopyrrolidin-2-one derivatives can be incorporated into the design of functional materials with specific properties. This includes the development of:

- Polymers: Studies have explored the use of (R)-3-aminopyrrolidin-2-one derivatives in the synthesis of polymers with potential applications in drug delivery, sensors, and electronics [].

- Ionic liquids: These are salts with unique properties like low melting points and high ionic conductivity. Research suggests that (R)-3-aminopyrrolidin-2-one derivatives can be used as building blocks for designing task-specific ionic liquids.

(R)-3-aminopyrrolidin-2-one is a chiral compound belonging to the class of pyrrolidinones, characterized by its unique structure which includes an amino group at the 3-position of the pyrrolidinone ring. This compound is recognized for its potential applications in medicinal chemistry and drug development due to its ability to interact with various biological targets.

- Oxidation: The compound can be oxidized to form N-oxides or other derivatives.

- Reduction: Reduction reactions can yield different amines or alcohols.

- Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common reagents used in these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and alkyl halides for substitution reactions .

Research indicates that (R)-3-aminopyrrolidin-2-one exhibits significant biological activity. It has been studied for its role as a modulator of chemokine receptors, which are important in immune responses and inflammation. Additionally, derivatives of this compound have shown promise in developing dopamine receptor ligands, suggesting potential applications in treating neurological disorders .

Several synthesis methods exist for (R)-3-aminopyrrolidin-2-one:

- Condensation Reactions: One common method involves the condensation of 2,4-dioxo-carboxylic acid ethyl esters with ethyl 3-amino-3-iminopropionate hydrochloride, followed by decarboxylation.

- Chiral Synthesis: Chiral synthesis techniques can be employed to obtain the (R)-enantiomer selectively, which is crucial for its biological activity .

(R)-3-aminopyrrolidin-2-one has a variety of applications:

- Medicinal Chemistry: It serves as a building block for synthesizing pharmaceuticals targeting neurological and inflammatory conditions.

- Research: The compound is utilized in studies exploring receptor interactions and biochemical pathways.

- Industrial Use: It is also applied in the production of specialty chemicals and materials .

Studies have shown that (R)-3-aminopyrrolidin-2-one interacts with various biological molecules, influencing receptor activity and signaling pathways. Its ability to modulate chemokine receptors suggests that it may play a role in therapeutic strategies aimed at managing diseases characterized by inflammation or immune dysfunction .

Several compounds share structural similarities with (R)-3-aminopyrrolidin-2-one. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Pyrrolidine | Five-membered nitrogen-containing ring | Basic amine; lacks the carbonyl group present in pyrrolidinones |

| Pyrrolidinone | Lactam derived from pyrrolidine | Contains a carbonyl group; more stable than amines |

| Prolinol | Hydroxylated derivative of pyrrolidine | Contains a hydroxyl group; distinct reactivity |

(R)-3-aminopyrrolidin-2-one is unique due to the presence of the amino group at the 3-position, which imparts distinct chemical properties and reactivity compared to these similar compounds. This structural feature enhances its potential as a pharmacophore in drug design .

Traditional Synthetic Pathways from Proline Derivatives

The synthesis of (R)-3-aminopyrrolidin-2-one typically begins with appropriate chiral precursors to ensure stereochemical integrity. One of the most common and efficient approaches utilizes (R)-2,4-diaminobutyric acid dihydrochloride as a starting material, which provides the necessary carbon framework and functional groups for the target molecule.

A well-documented method involves the cyclization of (R)-2,4-diaminobutyric acid dihydrochloride using hexamethyldisilazane (HMDS) in acetonitrile under reflux conditions for approximately 40 hours. This process achieves cyclization with retention of stereochemistry and yields the desired product in approximately 78%. The reaction involves the following key steps:

- Reaction of (R)-2,4-diaminobutyric acid dihydrochloride with hexamethyldisilazane in acetonitrile

- Refluxing for 40 hours to promote intramolecular cyclization

- Treatment with cold methanol and subsequent evaporation to obtain the product

The cyclization mechanism proceeds via an intramolecular nucleophilic attack that forms the pyrrolidine ring structure while preserving the stereocenter at the 3-position.

Another traditional approach involves the use of N-substituted aziridinecarboxamides as precursors for cyclization reactions. This method facilitates the synthesis of 4,5-disubstituted-3-amino-γ-lactams, which can be further modified to obtain (R)-3-aminopyrrolidin-2-one. The aziridine ring-opening provides a stereoselective pathway to the desired stereochemistry at the 3-position.

A patent by US5977381A describes a multi-step process for making 3-amino-pyrrolidine derivatives with high optical purity. This approach utilizes the following sequence:

- Conversion of optically active butyl-1,2,4-trimesylate in the presence of a primary amine (R₁NH₂) in tetrahydrofuran

- Replacement of the amino protecting group with allyloxycarbonyl

- Introduction of the amino group under pressure to form the desired (R)-3-aminopyrrolidin-2-one

This method is particularly valuable as it eliminates the need for racemate resolution and reduces the number of synthetic steps through strategic selection of protecting groups, resulting in high optical and chemical yields.

| Synthetic Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Stereoselectivity |

|---|---|---|---|---|---|

| Cyclization | (R)-2,4-Diaminobutyric acid dihydrochloride | Hexamethyldisilazane | Acetonitrile, reflux, 40h | 78 | High |

| Aziridine Opening | N-substituted aziridinecarboxamides | Various | Varied | 70-95 | Good to excellent |

| Patent Method | Optically active butyl-1,2,4-trimesylate | R₁NH₂, allyl haloformate | THF, 0-70°C | Not specified | High optical purity |

Asymmetric Catalytic Approaches for Enantioselective Synthesis

Asymmetric catalysis has revolutionized the synthesis of chiral compounds like (R)-3-aminopyrrolidin-2-one by enabling efficient enantioselective transformations. One notable approach involves N-heterocyclic carbene (NHC) catalysis for the oxidative formal [3+2] annulation of enals with N-Ts diethyl aminomalonate. This method generates diverse γ-lactams, including structures similar to (R)-3-aminopyrrolidin-2-one, with excellent enantioselectivities using only 2 mol% catalyst loading.

The reaction features:

- Broad substrate scope and good functional group tolerance

- Easily scalable process

- Conversion of the resulting γ-lactam into pharmaceutically relevant compounds like (R)-rolipram

Another innovative approach employs copper-catalyzed asymmetric transformations. While not directly synthesizing (R)-3-aminopyrrolidin-2-one, the methodology of using CuBr-bisoxazoline complexes for asymmetric dearomative amination provides valuable insights. This approach achieves good to excellent enantioselectivity under mild reaction conditions, suggesting potential applications for the synthesis of various chiral amino-substituted heterocycles.

Organolithium chemistry offers yet another pathway for creating chiral pyrrolidine derivatives. Research by Barozzino-Consiglio et al. demonstrates that 3-aminopyrrolidine lithium amides form mixed aggregates with lithium acetylides. These complexes adopt a structure organized around a N–Li–C–Li core, which can be leveraged for enantioselective reactions. While this approach focuses on alkynylation of aldehydes rather than direct synthesis of (R)-3-aminopyrrolidin-2-one, the principles could be adapted for creating chiral pyrrolidine derivatives.

Proline-catalyzed asymmetric α-amination represents another valuable methodology for constructing chiral nitrogen-containing compounds. An efficient method for synthesizing 1,2-diamines from aldehydes through this approach, followed by reductive amination, has been reported with high yields and good enantioselectivity. This methodology has been successfully applied to synthesize 2-aminomethyl and 3-amino pyrrolidines and piperidines, compounds that share structural similarities with our target molecule.

| Catalytic Method | Catalyst | Substrate | Product | ee (%) | Yield (%) | Reaction Conditions |

|---|---|---|---|---|---|---|

| NHC Catalysis | NHC (2 mol%) | Enals + N-Ts diethyl aminomalonate | γ-lactams | Excellent | Good | Oxidative conditions |

| Cu-Bisoxazoline | CuBr-bisoxazoline | Tryptamines | 3a-amino-pyrroloindolines | Good to excellent | Not specified | Mild conditions |

| Proline Catalysis | Proline | Aldehydes | 1,2-diamines | Good | High | Asymmetric α-amination, reductive amination |

| Li Amides | 3-aminopyrrolidine lithium amides | Aldehydes | Propargylic alcohols | Up to 85% | Not specified | THF, -78°C |

Green Chemistry Innovations in Step-Efficient Production

Environmental considerations have driven the development of greener approaches to synthesize (R)-3-aminopyrrolidin-2-one and related compounds. One particularly promising innovation combines photochemical oxyfunctionalization with enzymatic transformations in a "photoenzymatic synthesis" workflow. This approach provides direct access to enantiopure azacyclic alcohols and amines, which serve as frequent synthetic intermediates toward pharmaceuticals, including structures similar to our target compound.

The advantages of this photoenzymatic approach include:

- Use of inexpensive starting materials and components (catalysts, additives)

- Avoidance of hazardous solvents and toxic metals

- High stereoselectivity and regioselectivity

- One-pot chemobiocatalytic asymmetric synthesis

The potential for catalyst immobilization and application under flow conditions could further increase the efficiency of this process.

Another innovative approach involves molecular iodine-catalyzed one-pot atom-efficient synthesis. This method has been applied to prepare 3-(N-substituted)aminopyrrolidin-2-ones using [bmim]OH as a green reaction promoter. The process is highly atom efficient as there is no byproduct formation, and it involves novel utilization of masked amino acid 2-phenyl-1,3-oxazolan-5-one with terminal aziridines, affording the desired products in high yield and excellent diastereoselectivity.

Recent advances in mechanochemical synthesis provide another green alternative. The mechanochemical aza-Michael reaction of maleimide or its N-substituted derivatives with selected amines can yield 3-aminopyrrolidine-2,5-dione derivatives, which are structurally related to (R)-3-aminopyrrolidin-2-one. This solvent-free approach minimizes waste and energy consumption while offering a more environmentally friendly synthetic route.

| Green Chemistry Approach | Key Features | Advantages | Limitations | Sustainability Metrics |

|---|---|---|---|---|

| Photoenzymatic Synthesis | Combines photochemical oxyfunctionalization with enzymatic transformations | Inexpensive materials, avoids hazardous solvents and toxic metals | Limited substrate scope expansion needed | High atom economy, reduced waste |

| I₂-Catalyzed Synthesis | Uses [bmim]OH as green promoter | Highly atom efficient, no byproduct formation | Limited to specific structural motifs | Excellent atom economy |

| Mechanochemical Synthesis | Solvent-free aza-Michael reaction | Minimizes waste and energy consumption | May require specialized equipment | Low E-factor, reduced solvent waste |

Design of Conformationally Restricted Angiotensin-Converting Enzyme Inhibitors

The application of (R)-3-aminopyrrolidin-2-one in the design of conformationally restricted angiotensin-converting enzyme inhibitors represents a significant advancement in cardiovascular therapeutics [10] [15]. Research has demonstrated that this compound serves as a crucial building block for preparing conformationally restricted inhibitors that address specific conformational aspects of the enzyme-inhibitor interaction [10] [15].

The design strategy involves replacing the alanylproline portion of potent angiotensin-converting enzyme inhibitors, such as enalaprilat, with monocyclic lactams containing the required recognition and binding elements [10]. This approach utilizes the pyrrolidin-2-one scaffold to create a series of lactam-based inhibitors that maintain essential structural features while providing conformational constraints [10] [16].

Molecular mechanics investigations have revealed a direct correlation between inhibitor potency and the computed psi angle for the lowest energy conformation of model compounds [10]. The research indicates that the psi angle, as defined in the conformational analysis, serves as an important determinant in the binding of inhibitors to angiotensin-converting enzyme [10]. The inhibition data, combined with computational studies, have established a window of psi angles ranging from 130 degrees to 170 degrees that appears to be acceptable to the angiotensin-converting enzyme active site [10].

| Parameter | Value Range | Significance |

|---|---|---|

| Optimal Psi Angle | 130-170 degrees | Critical for enzyme binding |

| Inhibitor Potency | Nanomolar IC₅₀ | Correlated with psi angle |

| Conformational Window | 40-degree range | Defines binding acceptability |

The pyrrolidin-2-one derivatives demonstrate enhanced binding characteristics through their ability to maintain proper geometric relationships between key pharmacophoric elements [16]. Structure-activity relationship studies have shown that pyrrolidine derivatives possess significant tendency to inhibit angiotensin-converting enzyme, making them valuable as active antihypertensive candidates [16]. The incorporation of mercapto functional groups, p-methoxybenzyl moieties, and substituted imino functional groups onto the pyrrolidine ring system provides essential lipophilic pharmacophore characteristics [16].

Development of Melanin-Concentrating Hormone Receptor Antagonists

The development of melanin-concentrating hormone receptor-1 antagonists utilizing (R)-3-aminopyrrolidin-2-one scaffolds has emerged as a promising approach for treating obesity and metabolic disorders [19] [21] [23]. Melanin-concentrating hormone is a nineteen-amino-acid cyclic peptide that interacts with G-protein-coupled receptors, primarily melanin-concentrating hormone receptor-1, which is widely expressed throughout the brain and implicated in energy homeostasis regulation [19].

Research has identified novel pyrrolidine melanin-concentrating hormone receptor-1 antagonists with moderate to high potency [23]. Virtual screening approaches have successfully discovered multiple structurally distinct series of melanin-concentrating hormone receptor-1 antagonists, with the most potent compounds demonstrating IC₅₀ values of 55 nanomolar in primary screening assays [21]. These compounds exhibit antagonist properties in functional cellular assays measuring calcium release [21].

The structure-activity relationship investigations have focused on optimizing melanin-concentrating hormone receptor-1 potency while reducing human ether-a-go-go-related gene channel inhibition [23]. Converting benzamide groups to anilides has provided single-digit nanomolar melanin-concentrating hormone receptor-1 antagonists [23]. Additionally, replacing dimethoxyphenyl rings with alkyl groups possessing increased polarity has dramatically reduced human ether-a-go-go-related gene inhibition [23].

| Compound Series | Binding Affinity | Key Structural Features |

|---|---|---|

| Pyrrolidine antagonists | 55 nM IC₅₀ | Reduced hERG inhibition |

| Thienopyrimidinone derivatives | 3 nM Kᵢ | Bis-aminopyrrolidine ureas |

| Aminopiperidinecoumarin analogs | Nanomolar range | Coumarin scaffold integration |

Thienopyrimidinone bis-aminopyrrolidine ureas represent another significant class of melanin-concentrating hormone receptor-1 antagonists designed using (R)-3-aminopyrrolidin-2-one components [24]. These compounds exhibit potent binding affinity with Kᵢ values of 3 nanomolar and demonstrate good in vitro metabolic stability [24]. The bis-aminopyrrolidine urea linkage provides enhanced binding characteristics and improved pharmacokinetic properties [24].

Structure-based design approaches have utilized saturated nitrogen-containing heterocycles, including pyrrolidin-2-one derivatives, to develop novel melanin-concentrating hormone receptor-1 ligands [20]. These designs focus on exploiting the three-dimensional conformational properties of the pyrrolidine scaffold to achieve optimal receptor binding [20].

Role in β-Amyloid Peptide Inhibition for Neurodegenerative Disease Therapeutics

The application of (R)-3-aminopyrrolidin-2-one in β-amyloid peptide inhibition represents a crucial therapeutic approach for addressing neurodegenerative diseases, particularly Alzheimer disease [27] [28] [15]. β-aminopyrrolidine-containing peptides have been identified as potent β-amyloid aggregation inhibitors with significant therapeutic potential [27] [28].

Research has developed β-aminopyrrolidine-containing twelve-mer peptides that demonstrate exceptional potency in inhibiting amyloid-β aggregation and reducing amyloid-β-42-induced cytotoxicity [27] [28]. These peptides target the series of events initiated by the production and aggregation of amyloid-β protein, which progressively forms oligomeric, multimeric, and fibrillar aggregates that trigger neurodegeneration [27] [28].

The mechanism of action involves the β-aminopyrrolidine moiety disrupting the normal aggregation pathway of amyloid-β peptides [27]. The conformational constraints imposed by the pyrrolidin-2-one structure interfere with the formation of pathological β-sheet structures that characterize amyloid plaques [30]. This disruption prevents the progression from soluble amyloid-β forms to the more toxic aggregated species [32].

| Therapeutic Approach | Mechanism | Efficacy Outcome |

|---|---|---|

| β-aminopyrrolidine peptides | Aggregation disruption | Potent Aβ inhibition |

| Conformational modification | β-sheet prevention | Reduced cytotoxicity |

| Pyrrolidine dithiocarbamate | Akt pathway activation | Cognitive protection |

Pyrrolidine dithiocarbamate, another pyrrolidin-2-one derivative, has demonstrated significant neuroprotective effects in neurodegenerative disease models [33] [35]. This compound activates the Akt signaling pathway and improves spatial learning in Alzheimer disease models without altering β-amyloid burden or gliosis [33]. The treatment increases phosphorylation of Akt and glycogen synthase kinase-3β, providing neuroprotection through cellular signaling modulation [33].

Studies have shown that pyrrolidine dithiocarbamate rescues cultured hippocampal neurons from oligomeric amyloid-β toxicity and reduces tau phosphorylation in the hippocampus [33]. The compound particularly protects against oligomer-rich amyloid-β but demonstrates limited efficacy against fibrillar amyloid-β forms [33]. This selectivity suggests that the pyrrolidin-2-one scaffold may be particularly effective against the more toxic oligomeric species of amyloid-β [33].

The therapeutic potential extends to ischemia-related amyloid pathology, where pyrrolidine dithiocarbamate attenuates brain amyloid-β increases and improves long-term neurological outcomes [35]. The compound reduces ischemia-induced amyloid-β accumulation, possibly through preserving neprilysin expression, an important amyloid-β degrading enzyme [35].

Docking Protocols for Cyclic Peptide-Protein Interactions

The computational investigation of (R)-3-aminopyrrolidin-2-one derivatives has employed sophisticated docking protocols specifically designed to address the unique challenges presented by cyclic peptide-protein interactions. These protocols must account for the conformational constraints imposed by cyclization while maintaining sufficient flexibility to explore relevant binding modes [1] [2].

AutoDock Protocol Implementation

The most extensively validated docking protocol for (R)-3-aminopyrrolidin-2-one derivatives utilizes AutoDock 4.2 with the Lamarckian Genetic Algorithm as the primary search method [3]. This protocol employs a grid resolution of 0.375 Å to ensure adequate sampling of the binding site, with population sizes of 150 individuals evolved over 2.5 million generations. The energy evaluation limit is set to 25 million to provide comprehensive conformational exploration while maintaining computational efficiency.

The empirical free energy scoring function implemented in AutoDock has demonstrated particular effectiveness for aminopyrrolidine derivatives, accurately predicting binding affinities with correlation coefficients exceeding 0.8 in validation studies [1]. Critical protocol parameters include the implementation of flexible side chain sampling for both ligand and selected receptor residues, particularly those within 5 Å of the binding site.

Systematic Search Approaches

Alternative docking protocols have employed systematic search algorithms, particularly the Glide implementation with GlideScore function [2]. This approach utilizes a hierarchical sampling strategy, beginning with rigid body docking followed by side chain optimization and final energy minimization. The protocol demonstrates superior performance for larger macrocyclic derivatives where conformational entropy plays a significant role in binding thermodynamics.

Incremental Construction Methods

FlexX-based protocols utilizing incremental construction algorithms have shown promise for aminopyrrolidine derivatives containing multiple rotatable bonds [4]. The base-dependent energy evaluation allows for efficient exploration of conformational space while maintaining chemical validity through the Bohm scoring function. Grid resolutions of 0.5 Å provide optimal balance between accuracy and computational cost.

Validation and Benchmarking

Comprehensive validation studies have established the reliability of these docking protocols through comparison with experimental crystal structures. Root mean square deviation values consistently fall below 2.0 Å for correctly predicted binding modes, with success rates exceeding 85% for native pose recovery within the top-ranked solutions [1] [2].

Quantitative Structure-Activity Relationship (QSAR) Models for Farnesyltransferase Inhibition

The development of robust QSAR models for farnesyltransferase inhibition by (R)-3-aminopyrrolidin-2-one derivatives has provided crucial insights into structure-activity relationships and facilitated rational drug design approaches [4] [5].

Comparative Molecular Field Analysis (CoMFA)

The most comprehensive QSAR study employed CoMFA methodology on a dataset of 50 (R)-3-aminopyrrolidine derivatives, with 37 compounds in the training set and 13 in the external validation set [1]. The optimal CoMFA model demonstrated exceptional statistical parameters: cross-validated r² (q²) of 0.847, non-cross-validated r² of 0.977, and external predictive r² of 0.673. The F-statistic value of 267.930 confirmed the statistical significance of the model.

Field contribution analysis revealed that steric effects account for 77.6% of the variance in biological activity, while electrostatic interactions contribute 22.4%. The steric contour maps identified regions where bulky substituents enhance activity, particularly in the vicinity of the aminopyrrolidine ring system. Green contours indicating sterically favored regions were observed around the C-3 position of the pyrrolidine ring, consistent with the enhanced activity of derivatives bearing branched aliphatic substituents [1].

Comparative Molecular Similarity Indices Analysis (CoMSIA)

The CoMSIA model, incorporating additional hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, provided complementary insights into the molecular requirements for farnesyltransferase inhibition [1]. Statistical parameters included q² of 0.719, r² of 0.964, and external predictive r² of 0.611. The model demonstrated superior predictive capability for compounds containing polar functional groups.

The hydrophobic field contributions revealed critical hydrophobic regions adjacent to the aminopyrrolidine core, explaining the enhanced activity of derivatives with lipophilic substituents. Yellow contours indicated regions where hydrophobic groups favorably interact with the enzyme binding site, particularly in the vicinity of the farnesyl binding pocket [1].

Molecular Descriptor Analysis

Advanced QSAR models have incorporated molecular descriptors beyond traditional field-based approaches. Topological indices, electronic parameters, and thermodynamic properties have been systematically evaluated for their correlation with farnesyltransferase inhibitory activity [4]. The most significant descriptors include:

- Molecular connectivity indices (¹χ, ²χ) correlating with membrane permeability

- Electronic descriptors (HOMO-LUMO gap) relating to electron transfer capabilities

- Lipophilicity parameters (logP, MlogP) predicting binding affinity

- Hydrogen bonding capacity (HBD, HBA counts) influencing selectivity

Pharmacophore Model Development

Three-dimensional pharmacophore models derived from active farnesyltransferase inhibitors have identified essential structural features required for biological activity [4]. The consensus pharmacophore consists of:

- A hydrophobic aromatic region corresponding to the farnesyl binding site

- A hydrogen bond acceptor feature aligned with the diphosphate binding pocket

- A positively charged center interacting with acidic residues in the active site

- An excluded volume region preventing steric clashes with protein backbone

Model Validation and External Prediction

Rigorous validation protocols have confirmed the predictive reliability of developed QSAR models [1]. Leave-one-out cross-validation demonstrated consistent performance across diverse structural modifications. External validation using literature compounds not included in model development confirmed the transferability of derived structure-activity relationships.

The models successfully predicted the activity of novel aminopyrrolidine derivatives with prediction errors below 0.5 log units for 78% of test compounds. This predictive capability has enabled the prioritization of synthetic targets and optimization of lead compounds prior to experimental validation [1] [4].

Molecular Dynamics Simulations of Pre-Organized Macrocyclic Derivatives

Molecular dynamics simulations have provided detailed insights into the conformational behavior and binding mechanisms of pre-organized macrocyclic (R)-3-aminopyrrolidin-2-one derivatives [6] [7]. These studies have revealed the dynamic nature of protein-ligand interactions and identified key factors governing binding affinity and selectivity.

Simulation Protocol Development

Comprehensive molecular dynamics protocols have been established for macrocyclic aminopyrrolidine derivatives, utilizing all-atom force fields optimized for heterocyclic systems [6]. The AMBER ff99SB force field, augmented with GAFF parameters for small molecules, provides accurate representation of intramolecular interactions within the macrocyclic framework.

Simulation systems are typically solvated in explicit TIP3P water models within octahedral periodic boundary conditions, maintaining minimum distances of 10 Å between solute and box edges. System neutralization is achieved through the addition of appropriate counterions, with physiological salt concentrations (0.15 M NaCl) implemented to simulate biological conditions [6].

Conformational Analysis of Macrocyclic Structures

Extended molecular dynamics simulations spanning 100-200 nanoseconds have revealed the conformational preferences of macrocyclic aminopyrrolidine derivatives [7]. Principal component analysis of trajectory data identified dominant conformational states, with root mean square fluctuation analysis highlighting regions of high flexibility.

The macrocyclic ring systems demonstrate restricted conformational sampling compared to their linear analogs, with average radius of gyration values indicating compact, pre-organized structures. Hydrogen bonding analysis revealed intramolecular interactions that stabilize specific conformational states, particularly involving the aminopyrrolidine nitrogen and carbonyl oxygen atoms within the macrocycle [6].

Protein-Ligand Interaction Dynamics

Molecular dynamics simulations of farnesyltransferase-inhibitor complexes have provided atomic-level details of binding mechanisms [8]. The simulations revealed that macrocyclic derivatives maintain stable binding orientations throughout the simulation period, with root mean square deviation values below 2.5 Å relative to initial docked poses.

Key binding interactions include:

- Hydrogen bonds between the aminopyrrolidine nitrogen and backbone carbonyl groups

- Hydrophobic contacts with phenylalanine and tryptophan residues in the binding pocket

- Electrostatic interactions with charged residues lining the active site

- π-π stacking interactions between aromatic substituents and tyrosine residues [8]

Thermodynamic Analysis

Free energy calculations using thermodynamic integration and umbrella sampling methods have quantified the energetic contributions to binding affinity [8]. The binding free energies of macrocyclic derivatives typically range from -8.5 to -12.3 kcal/mol, with entropic contributions playing a significant role in determining overall affinity.

Decomposition of binding free energies revealed that:

- Electrostatic interactions contribute -15.2 ± 2.1 kcal/mol

- Van der Waals interactions contribute -28.4 ± 1.8 kcal/mol

- Polar solvation provides +18.7 ± 2.3 kcal/mol (unfavorable)

- Nonpolar solvation contributes -3.2 ± 0.4 kcal/mol (favorable)

Conformational Activation Mechanisms

Specialized molecular dynamics studies have investigated the conformational activation of farnesyldiphosphate substrate in the presence of aminopyrrolidine inhibitors [9]. These simulations revealed that inhibitor binding induces conformational changes in the enzyme active site, stabilizing an inactive enzyme conformation that prevents substrate activation.

The conformational transition involves rotation about key dihedral angles in the farnesyl chain, with energy barriers ranging from 8.5 to 12.1 kcal/mol depending on the specific inhibitor structure. Macrocyclic derivatives demonstrate enhanced ability to stabilize the inactive conformation through multiple simultaneous interactions with the enzyme [9].

Water-Mediated Interactions

High-resolution molecular dynamics simulations have identified crucial water-mediated interactions in the binding of macrocyclic aminopyrrolidine derivatives [7]. Conserved water molecules form bridging interactions between ligand polar groups and protein side chains, contributing significantly to binding affinity and selectivity.

The water network analysis revealed:

- 2-4 conserved water molecules in the binding site

- Average water residence times of 50-150 picoseconds

- Enthalpic contributions of -2.1 to -4.3 kcal/mol per conserved water molecule

- Entropic penalties of +1.2 to +2.8 kcal/mol per displaced water molecule

Simulation Validation and Experimental Correlation

Molecular dynamics predictions have been systematically validated against experimental structural and thermodynamic data [8]. Simulated binding poses show excellent agreement with crystal structures, with heavy atom root mean square deviations below 1.5 Å for 82% of compared structures.

Calculated binding affinities correlate strongly with experimental values (r² = 0.78), with prediction errors averaging 1.1 kcal/mol. The simulations successfully predicted the rank order of inhibitor potencies for 89% of test compounds, demonstrating the utility of molecular dynamics in drug optimization campaigns [8] [9].

Allosteric Effects and Cooperativity

Advanced molecular dynamics studies have revealed allosteric effects in the binding of macrocyclic aminopyrrolidine derivatives [8]. The simulations identified conformational changes propagating from the inhibitor binding site to distant regions of the enzyme, affecting substrate binding affinity and catalytic efficiency.

Network analysis of correlated motions revealed communication pathways connecting the inhibitor binding site to:

- The farnesyldiphosphate binding pocket

- The zinc coordination sphere

- The protein-protein interface between subunits

- Flexible loop regions involved in substrate recognition

These findings have important implications for the design of next-generation inhibitors with enhanced potency and selectivity profiles [8] [9].